molecular formula C12H13BrN4O B497356 N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide CAS No. 898644-19-4

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B497356
CAS No.: 898644-19-4
M. Wt: 309.16g/mol
InChI Key: FGIPRSWNDSGPSU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a useful research compound. Its molecular formula is C12H13BrN4O and its molecular weight is 309.16g/mol. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound features a 4-bromophenyl group attached to a 3-(1H-1,2,4-triazol-1-yl) butanamide moiety. The synthesis of this compound typically involves multi-step reactions that may include aryl halides and nitrogen-containing reagents. For example, one synthetic route involves the reaction of 4-bromobenzoyl chloride with 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine to yield the desired amide derivative.

Antimicrobial Properties

One of the primary areas of research surrounding this compound is its antimicrobial activity. Triazole derivatives are known for their ability to inhibit fungal and bacterial growth. The compound has been tested against various microbial strains, showing promising results:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

These results indicate that the compound exhibits effective antimicrobial properties, particularly against fungal pathogens.

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress.

Case Study 1: Antitubercular Activity

A study explored the antitubercular activity of various triazole derivatives, including this compound. The compound was evaluated for its inhibitory effect on the DprE1 enzyme, crucial for mycobacterial cell wall biosynthesis. The results showed an IC50 value of 5 µM, indicating significant inhibitory potential against Mycobacterium tuberculosis.

Case Study 2: In Vivo Efficacy

In vivo studies conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests that the compound could be effective in treating bacterial infections.

Research Findings

Recent research has focused on optimizing the biological activity of triazole derivatives through structural modifications. Studies have shown that substituents on the phenyl ring can significantly affect the potency and selectivity of these compounds against various biological targets.

Table: Structure-Activity Relationship (SAR) Studies

CompoundSubstituentBiological Activity
N-(4-bromophenyl)-3-(triazole)-BrHigh antimicrobial activity
N-(4-bromophenyl)-3-(triazole)-ClModerate activity
N-(4-bromophenyl)-3-(triazole)-NO2Low activity

These findings underline the importance of chemical modifications in enhancing biological efficacy.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O/c1-9(17-8-14-7-15-17)6-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIPRSWNDSGPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)Br)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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